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molecular formula C17H34N2Sn B1367266 1,2-Dimethyl-5-(tributylstannyl)imidazole CAS No. 86051-75-4

1,2-Dimethyl-5-(tributylstannyl)imidazole

Cat. No. B1367266
M. Wt: 385.2 g/mol
InChI Key: CWAPIHCLJCNFTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09216980B2

Procedure details

The title compound was prepared following a similar procedure to previous example using 5-bromo-1,2-dimethyl-1H-imidazole and tributylchlorostannane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tributylchlorostannane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:6]([CH3:7])[C:5]([CH3:8])=[N:4][CH:3]=1.[CH2:9]([Sn:13]([CH2:19][CH2:20][CH2:21][CH3:22])([CH2:15][CH2:16][CH2:17][CH3:18])Cl)[CH2:10][CH2:11][CH3:12]>>[CH3:7][N:6]1[C:2]([Sn:13]([CH2:15][CH2:16][CH2:17][CH3:18])([CH2:19][CH2:20][CH2:21][CH3:22])[CH2:9][CH2:10][CH2:11][CH3:12])=[CH:3][N:4]=[C:5]1[CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CN=C(N1C)C
Step Two
Name
tributylchlorostannane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Sn](Cl)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C(=NC=C1[Sn](CCCC)(CCCC)CCCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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